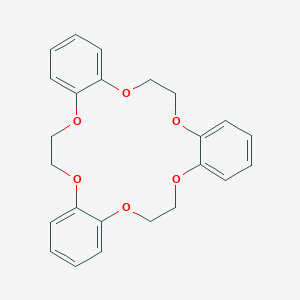

Tribenzo-18-crown-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tribenzo-18-crown-6 is a crown ether, a type of cyclic chemical compound that can form complexes with cations. It consists of a central polyether ring with three benzene rings attached. Crown ethers are known for their ability to selectively bind certain ions, making them useful in various chemical applications.

Métodos De Preparación

Tribenzo-18-crown-6 can be synthesized through a cesium-assisted cyclization process. This involves reacting diphenols or bisphenols with dimesylates of oligoethylene glycols in the presence of cesium carbonate in acetonitrile. The reaction typically occurs under reflux conditions and yields the desired crown ether in high purity .

Análisis De Reacciones Químicas

Tribenzo-18-crown-6 undergoes various chemical reactions, including complexation with cations and interactions with organic molecules. It can bind two acetonitrile ligands, one on each face of the crown ring . The compound’s conformation is relatively low in energy, but it is not optimized for cation binding. Common reagents used in these reactions include acetonitrile and other organic solvents.

Aplicaciones Científicas De Investigación

Tribenzo-18-crown-6 has several scientific research applications. It is used in the design of supramolecular materials, where it can be functionalized to create hybrid materials with unique properties . These materials can be used in various fields, including chemistry, biology, and industry. For example, this compound has been used to create luminescent liquid crystalline hybrid materials by embedding octahedral molybdenum cluster anions .

Mecanismo De Acción

The mechanism of action of tribenzo-18-crown-6 involves its ability to form complexes with cations. This complexation is driven by the crown ether’s ability to create a stable environment for the cation within its central cavity. The molecular targets and pathways involved in this process include the formation of weak hydrogen bonds between the acetonitrile methyl groups and the crown oxygen atoms .

Comparación Con Compuestos Similares

Tribenzo-18-crown-6 is similar to other crown ethers, such as dibenzo-18-crown-6 and 18-crown-6. it is unique due to the presence of three benzene rings, which increase the rigidity of the crown ether framework and enhance its lipophilicity . This makes this compound more suitable for certain applications where increased rigidity and lipophilicity are advantageous.

Conclusion

This compound is a versatile crown ether with unique properties that make it valuable in various scientific research applications. Its ability to form complexes with cations and its unique structural features set it apart from other crown ethers, making it a valuable tool in the fields of chemistry, biology, and industry.

Propiedades

Número CAS |

14174-10-8 |

|---|---|

Fórmula molecular |

C24H24O6 |

Peso molecular |

408.4 g/mol |

Nombre IUPAC |

2,5,12,15,22,25-hexaoxatetracyclo[24.4.0.06,11.016,21]triaconta-1(30),6,8,10,16,18,20,26,28-nonaene |

InChI |

InChI=1S/C24H24O6/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26-20/h1-12H,13-18H2 |

Clave InChI |

AXWCVSOBRFLCJG-UHFFFAOYSA-N |

SMILES canónico |

C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCOC4=CC=CC=C4O1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)

![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)

![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)